Nicotinamide riboside

Descripción general

Descripción

El ribósido de nicotinamida es una forma natural de la vitamina B3, también conocida como niacina. Se encuentra en cantidades traza en alimentos como la leche y la levadura. El ribósido de nicotinamida funciona como precursor del dinucleótido de nicotinamida y adenina (NAD+), una coenzima vital involucrada en diversos procesos metabólicos. El NAD+ juega un papel crucial en la producción de energía celular, la reparación del ADN y la salud celular general .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ribósido de nicotinamida se puede sintetizar mediante diversos métodos. Un método eficiente implica la reducción del cloruro de ribósido de nicotinamida utilizando ditionato de sodio como agente reductor. Esta reacción se lleva a cabo en agua a temperatura ambiente en condiciones anaeróbicas, produciendo 1,4-dihidroribósido de nicotinamida . Otro método implica la alquilación de la nicotinamida con un derivado de 1-cloro-D-ribofuranosa .

Métodos de producción industrial

La producción industrial del ribósido de nicotinamida a menudo implica el uso de α-D-ribosa-1-fosfato y nicotinamida en presencia de pentosiltransferasas. Este método asegura un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Thermal Degradation

NR undergoes rapid decomposition at elevated temperatures via cleavage of the N-glycosidic bond. Key findings include:

- Products : Nicotinamide (NAM) and D-ribose form at temperatures >130°C .

- Kinetics : Follows pseudo-first-order kinetics, with degradation rate doubling per 10°C increase .

Table 1: Thermal Degradation Kinetics of NRCl

| Temperature (°C) | Half-life (min) | Rate Constant (k, min⁻¹) |

|---|---|---|

| 100 | 120 | 0.0058 |

| 130 | 15 | 0.046 |

| 150 | 3 | 0.231 |

Base-Catalyzed Hydrolysis

In aqueous solutions, NR degrades under basic conditions via nucleophilic attack on the pyridinium ring:

- Mechanism : Hydrolysis yields NAM and ribose, accelerated by hydroxide ions .

- pH Dependence : Degradation rate increases exponentially above pH 7.4 (e.g., 10-fold faster at pH 9 vs. pH 7) .

Key Data :

Reduction to Dihydrothis compound (NRH)

NRCl reduces to NRH, a potent NAD⁺ precursor, using sodium dithionite :

Thermal Stability of NRH :

Enzymatic Phosphorylation

NR kinases (NRK1/NRK2) phosphorylate NR to NMN, a rate-limiting NAD⁺ biosynthesis step :

Degradation in Physiological Environments

NR stability varies significantly across biological matrices:

Table 2: Stability of NRCl in Simulated Fluids

| Matrix | pH | Half-life | Major Degradant |

|---|---|---|---|

| Gastric fluid | 1.2 | 48 h | Nicotinamide |

| Intestinal fluid | 7.4 | 4.2 h | Nicotinamide |

| Plasma | 7.4 | 9.8 h | Nicotinamide |

Photodegradation

UV exposure accelerates N-glycosidic bond cleavage:

- Half-life under UV-A : 6.7 hours vs. 48 hours in dark .

- Products : NAM and ribose, with trace oxidized derivatives .

Reactivity with Nucleophiles

The pyridinium ring undergoes nucleophilic substitution:

- Example : Reaction with ammonia yields nicotinic acid riboside (NAR) .

- Base Exchange : BST1 enzyme mediates NR ↔ NAR interconversion in vivo .

Formulation Stability

Table 3: Stabilization Strategies for NRCl

| Approach | Stability Improvement | Mechanism |

|---|---|---|

| Oil-in-water emulsion | 4× longer half-life | Limits aqueous exposure |

| Acidic pH (4.0) | 8× slower degradation | Suppresses hydrolysis |

| Antioxidants (BHT) | 2× oxidation resistance | Radical scavenging |

Aplicaciones Científicas De Investigación

Metabolic Health

Nicotinamide riboside has been shown to enhance NAD+ levels, which plays a vital role in energy metabolism and mitochondrial function. Several studies have explored its effects on metabolic disorders:

- Weight Management : In a study involving overweight individuals, NR supplementation was associated with a reduction in fat mass and an increase in lean muscle mass, suggesting its potential role in weight management and metabolic syndrome .

- Insulin Sensitivity : Research indicates that NR may improve insulin sensitivity and glucose tolerance, making it a candidate for managing type 2 diabetes .

Table 1: Effects of this compound on Metabolic Parameters

| Study | Population | Dosage | Key Findings |

|---|---|---|---|

| Overweight adults | 300 mg/day | Reduced fat mass, increased muscle mass | |

| Diabetic patients | 500 mg/day | Improved insulin sensitivity |

Neuroprotection

This compound has garnered attention for its neuroprotective effects, particularly in age-related cognitive decline and neurodegenerative diseases:

- Cognitive Function : A clinical trial demonstrated that NR supplementation improved cognitive performance in older adults by enhancing NAD+ levels, which are critical for neuronal health .

- Neurodegenerative Diseases : Preclinical studies suggest that NR may protect against neurodegenerative conditions such as Alzheimer's disease by reducing oxidative stress and inflammation .

Table 2: Impact of this compound on Neuroprotection

| Study | Condition | Dosage | Key Findings |

|---|---|---|---|

| Cognitive decline | 250 mg/day | Enhanced cognitive performance | |

| Alzheimer's model | Varies | Reduced oxidative stress |

Cardiovascular Health

This compound has shown promise in improving cardiovascular health through various mechanisms:

- Blood Pressure Regulation : A randomized controlled trial indicated that NR supplementation led to significant reductions in blood pressure and arterial stiffness among middle-aged adults .

- Endothelial Function : NR enhances endothelial function by increasing nitric oxide availability, which is crucial for vascular health .

Table 3: Effects of this compound on Cardiovascular Health

| Study | Population | Dosage | Key Findings |

|---|---|---|---|

| Middle-aged adults | 500 mg/day | Reduced blood pressure | |

| Peripheral artery disease patients | 1000 mg/day | Improved endothelial function |

Muscle Function and Exercise Performance

Research has also explored the effects of this compound on muscle health and exercise performance:

- Muscle Mitochondrial Biogenesis : Studies indicate that NR supplementation enhances mitochondrial biogenesis in skeletal muscle, potentially improving endurance and strength .

- Exercise Recovery : In athletes, NR has been associated with improved recovery times post-exercise due to enhanced NAD+ levels facilitating better energy metabolism .

Table 4: Impact of this compound on Muscle Function

Mecanismo De Acción

El ribósido de nicotinamida aumenta los niveles de NAD+ al eludir la vía biosintética habitual del cuerpo. Se metaboliza mediante dos vías principales: procesos degradativos que dan como resultado nicotinamida y procesos sintéticos que involucran quinasas de ribósido de nicotinamida (NRK1, NRK2). Estas vías conducen a un aumento de los niveles de NAD+ en los tejidos, lo que juega un papel crucial en el metabolismo energético celular, la reparación del ADN y la respuesta al estrés .

Comparación Con Compuestos Similares

El ribósido de nicotinamida a menudo se compara con otros precursores del NAD+ como el mononucleótido de nicotinamida (NMN) y la niacina. Si bien todos estos compuestos apuntan a aumentar los niveles de NAD+, el ribósido de nicotinamida tiene características únicas:

Mononucleótido de nicotinamida (NMN): El NMN es más grande y complejo, y requiere transportadores específicos para su absorción celular.

Conclusión

El ribósido de nicotinamida es un compuesto prometedor con un potencial significativo en diversos campos científicos y médicos. Su capacidad para aumentar los niveles de NAD+ y mejorar la salud celular lo convierte en una herramienta valiosa en la lucha contra el envejecimiento y las enfermedades relacionadas con la edad.

Actividad Biológica

Nicotinamide riboside (NR), a derivative of vitamin B3, has gained significant attention for its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in various biological processes. This article explores the biological activity of NR, highlighting its effects on cellular metabolism, mitochondrial function, and potential therapeutic applications.

Overview of this compound

This compound is a naturally occurring compound found in trace amounts in milk and certain foods. It is recognized for its ability to elevate NAD+ levels in cells, which is vital for energy metabolism, DNA repair, and cell signaling. The conversion of NR to NAD+ occurs through a series of enzymatic reactions involving this compound kinases (NRKs) and nicotinamide mononucleotide adenylyltransferases (NMNATs) .

NAD+ Biosynthesis Pathway

The biosynthesis of NAD+ from NR involves several key enzymes:

- NRK1 and NRK2 : Convert NR to nicotinamide mononucleotide (NMN).

- NMNATs : Convert NMN to NAD+.

This pathway is crucial for maintaining cellular NAD+ levels, especially under conditions of stress or metabolic demand .

1. Metabolic Health

Research indicates that NR supplementation can enhance metabolic health by increasing NAD+ levels, leading to improved mitochondrial function and energy metabolism. A study involving monozygotic twins demonstrated that long-term NR supplementation significantly increased muscle mitochondrial biogenesis and improved systemic NAD+ metabolism .

2. Neuroprotection

NR has shown protective effects against neurodegenerative diseases. It enhances neuronal NAD+ levels, which may mitigate oxidative stress and inflammation associated with conditions like Alzheimer's disease and Parkinson's disease .

3. Muscle Function and Aging

NR supplementation has been linked to improved muscle function in aging populations. In animal studies, NR increased skeletal muscle SIRT1 expression and mitochondrial activity, which are essential for maintaining muscle health during aging .

Clinical Studies

Numerous clinical trials have investigated the safety and efficacy of NR:

- Safety Profile : Clinical studies report that NR is well-tolerated with no significant adverse effects at doses up to 1000 mg/day .

- Efficacy in Healthy Adults : A pilot study showed that daily supplementation with 1000 mg of NR resulted in a 2.7-fold increase in blood cellular NAD+ levels after just one dose .

Case Study 1: Muscle Mitochondrial Biogenesis

In a study involving 20 pairs of BMI-discordant monozygotic twins, participants received escalating doses of NR for five months. Results indicated significant improvements in muscle mitochondrial number and myoblast differentiation, although no changes in adiposity were observed .

Case Study 2: Neurodegenerative Disease

A clinical trial focused on older adults at risk for cognitive decline found that NR supplementation led to improved cognitive performance and increased brain NAD+ levels, suggesting potential benefits for neuroprotection .

Data Summary

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Pilot Study | Healthy Adults | 1000 mg/day | 7 days | 2.7-fold increase in NAD+ levels |

| Twin Study | BMI-discordant Twins | Escalating doses (250-1000 mg/day) | 5 months | Increased mitochondrial biogenesis |

| Neurodegenerative Study | Older Adults | Varies | 6 months | Improved cognitive function |

Propiedades

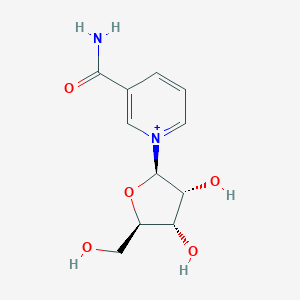

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1/t7-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEBZPBDRKPWTD-TURQNECASA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010039 | |

| Record name | Nicotinamide-beta-riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nicotinamide riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1341-23-7 | |

| Record name | Nicotinamide riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1341-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide-beta-riboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide riboside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinamide-beta-riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinamid Ribosid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINAMIDE RIBOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8H2M0L7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicotinamide riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.